molecular formula C17H21ClN2O2S B2366948 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide CAS No. 953942-48-8

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide

Cat. No.: B2366948
CAS No.: 953942-48-8
M. Wt: 352.88
InChI Key: MMKFRYUHVKCYPO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a chlorophenyl group, a dimethylamino group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzene with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(4-(methylamino)phenethyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(4-(ethylamino)phenethyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)methanesulfonamide

Uniqueness: 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable for applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKFRYUHVKCYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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